molecular formula C5H6N2S2 B12917438 6-(Methylsulfanyl)pyrimidine-4(3H)-thione CAS No. 63554-87-0

6-(Methylsulfanyl)pyrimidine-4(3H)-thione

Cat. No.: B12917438
CAS No.: 63554-87-0
M. Wt: 158.2 g/mol
InChI Key: OGTFGEDYQQFWQD-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)pyrimidine-4(3H)-thione is a heterocyclic compound featuring a pyrimidine ring substituted with a methylsulfanyl group at the 6-position and a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with pyrimidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are usually carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and at controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for 6-(Methylsulfanyl)pyrimidine-4(3H)-thione often involve scalable processes that ensure high purity and yield. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methylsulfanyl)pyrimidine-4(3H)-thione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological thiol groups.

    Medicine: Explored for its potential antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-(Methylsulfanyl)pyrimidine-4(3H)-thione exerts its effects often involves interaction with biological macromolecules:

    Molecular Targets: Enzymes with active site thiol groups are common targets.

    Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with thiol groups, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-methylsulfanylpyrimidine-4,5-diol
  • 2-(Methylsulfanyl)-6-propyl-4(3H)-pyrimidinone
  • 6-Methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone

Uniqueness

6-(Methylsulfanyl)pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs

This compound’s versatility makes it a valuable subject of study in various scientific disciplines, highlighting its importance in advancing both fundamental and applied research.

Properties

IUPAC Name

4-methylsulfanyl-1H-pyrimidine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTFGEDYQQFWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=S)NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70803540
Record name 6-(Methylsulfanyl)pyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63554-87-0
Record name 6-(Methylsulfanyl)pyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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